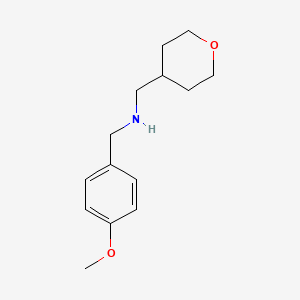

N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

Descripción general

Descripción

N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a methoxybenzyl group and a tetrahydropyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-methoxybenzyl chloride and tetrahydro-2H-pyran-4-ylmethanamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is typically purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation: 4-Methoxybenzaldehyde, 4-methoxybenzoic acid.

Reduction: 4-Hydroxybenzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Can act as a ligand in catalytic reactions.

Biology

Biochemical Studies: Utilized in studying enzyme interactions and metabolic pathways.

Medicine

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the tetrahydropyran ring can provide stability and specificity in binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine: Similar structure but with a piperidine ring instead of a tetrahydropyran ring.

N-(4-Methoxybenzyl)-1-(morpholin-4-yl)methanamine: Contains a morpholine ring, offering different chemical properties.

Uniqueness

N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of the tetrahydropyran ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with other heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21N

- Molecular Weight : 233.34 g/mol

- CAS Number : 38041-19-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine pathways. The tetrahydropyran moiety contributes to the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of tetrahydropyran compounds exhibit significant antiparasitic activity. For instance, modifications to the tetrahydropyran structure have been shown to enhance efficacy against Plasmodium species, which are responsible for malaria. In a mouse model, compounds similar to this compound displayed promising results in reducing parasitemia levels .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it inhibits the growth of various human tumor cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.3 | Caspase activation |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |

Study 1: Antiparasitic Efficacy

In a study involving P. berghei, a mouse model was used to evaluate the efficacy of this compound. The compound was administered at varying doses, resulting in a significant reduction in parasitemia (30% at 40 mg/kg) compared to control groups .

Study 2: Antitumor Activity

A comprehensive study assessed the compound's effects on several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, demonstrating its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-15-11-13-6-8-17-9-7-13/h2-5,13,15H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGUBHDYBVMACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.